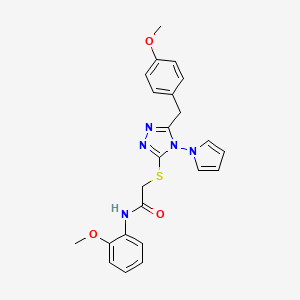

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-30-18-11-9-17(10-12-18)15-21-25-26-23(28(21)27-13-5-6-14-27)32-16-22(29)24-19-7-3-4-8-20(19)31-2/h3-14H,15-16H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNAWZGVIRFDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. Its unique structure incorporates multiple functional groups, including a triazole ring, a pyrrole moiety, and a thioether linkage. This combination suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structural Overview

The compound's structure can be broken down into key components:

- Triazole Ring : Known for its diverse biological activities, including antifungal and anticancer properties.

- Pyrrole Moiety : Often associated with bioactive compounds and has been linked to various pharmacological effects.

- Thioether Linkage : Enhances the solubility and bioactivity of the compound.

Biological Activities

Research indicates that triazole derivatives exhibit a broad spectrum of biological activities. Specific studies on similar compounds suggest that this particular derivative may also possess notable biological properties:

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, such as:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

In vitro studies using the sulforhodamine B (SRB) assay have demonstrated that these compounds can effectively inhibit cell growth, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties. The structural features of this compound may contribute to its effectiveness against fungal pathogens by disrupting fungal cell membrane integrity or inhibiting ergosterol synthesis.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the triazole ring may interfere with enzyme activity related to nucleic acid synthesis or protein function in target organisms. Interaction studies with biological molecules are essential for elucidating its pharmacodynamics and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on synthesizing and characterizing various triazole derivatives to assess their biological activities. For instance:

These findings highlight the potential of triazole-containing compounds in therapeutic applications.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole moieties exhibit a variety of biological activities:

Anticancer Activity

Compounds similar to 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide have shown significant anticancer properties. In vitro studies demonstrate cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

Mechanisms of action may include:

- Inhibition of Cell Proliferation : Interference with cell cycle progression and induction of apoptosis.

- Targeting Kinases : Acting as kinase inhibitors that disrupt critical signaling pathways for cancer cell survival.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives are known for their antimicrobial activity. Studies have indicated that similar compounds exhibit antibacterial effects against various pathogens. For instance:

- Mercapto-substituted triazoles have shown significant antibacterial activity compared to standard antibiotics like chloramphenicol.

Case Studies

Several studies highlight the biological activity of compounds structurally related to this compound:

Study on Anticancer Activity

A study demonstrated that derivatives containing the triazole ring exhibited IC50 values in the micromolar range against MCF-7 and HeLa cells, indicating potent anticancer effects.

Antimicrobial Evaluation

Another study assessed the antimicrobial properties of thioether-linked triazoles against a panel of bacterial strains. Results showed significant inhibition zones compared to control groups, emphasizing the potential for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,2,4-triazole-acetamide derivatives, focusing on substituent variations, physicochemical properties, and predicted biological activities.

Table 1: Structural and Functional Comparison

Key Findings :

Structural Variations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy groups (electron-donating) contrast with trifluoromethyl () and chloro () substituents, altering electronic profiles and binding affinities .

- Heterocyclic Diversity : Replacing pyrrole (target compound) with oxadiazole () or thiophene () modifies hydrogen-bonding capacity and metabolic pathways .

Synthesis and Characterization :

- The target compound’s synthesis likely parallels methods in and , involving alkylation of triazole-thiol intermediates with acetamide halides, confirmed via ¹H NMR and LC-MS .

- Yields for analogous compounds range from 70–90%, with purity >95% by HPLC .

Molecular Docking: The 2-methoxyphenyl group in the target compound may favor π-π stacking in hydrophobic enzyme pockets, unlike the steric 2-trifluoromethylphenyl group in .

Physicochemical Properties: Lipophilicity: The target compound’s logP (~2.5, estimated) is lower than ’s CF3-bearing analog (logP ~3.2) but higher than ’s phenoxymethyl derivative (logP ~2.0) . Solubility: Methoxy groups enhance aqueous solubility compared to chlorinated analogs () .

Q & A

Q. How is the structural identity of the compound confirmed during synthesis?

The compound's structure is verified using a combination of analytical techniques:

Q. What are the standard protocols for synthesizing this compound?

A multi-step synthesis is typically employed:

- Step 1 : Condensation of substituted benzyl precursors with triazole-thiol intermediates under basic conditions (e.g., triethylamine in dioxane).

- Step 2 : Acetylation using chloroacetyl chloride, followed by recrystallization from ethanol-DMF mixtures to isolate the final product .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep away from heat sources and store at 2–8°C in airtight containers.

- Handling : Use personal protective equipment (PPE) and work in a fume hood. Refer to hazard codes (e.g., P201, P210) for specific precautions .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

- PASS (Prediction of Activity Spectra for Substances) : Predicts potential pharmacological effects (e.g., kinase inhibition, antimicrobial activity) based on structural fragments.

- Molecular docking : Validates target binding (e.g., interleukin-15 or kinase domains) using software like AutoDock Vina. Cross-reference docking scores with experimental IC50 values for validation .

Q. How to resolve contradictions in spectral or biological data?

- Multi-technique validation : Use complementary methods (e.g., 13C NMR or X-ray crystallography) to confirm ambiguous peaks in 1H NMR.

- Dose-response assays : Replicate biological assays (e.g., cytotoxicity) under standardized conditions to address variability in IC50 values .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Computational reaction design : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers.

- Process control : Use real-time monitoring (e.g., in situ FTIR) to adjust parameters like temperature and reagent stoichiometry .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Scaffold modification : Replace the 4-methoxybenzyl group with electron-withdrawing groups (e.g., nitro) to assess electronic effects.

- Bioisosteric replacement : Substitute the pyrrole ring with indole or imidazole to probe steric and hydrogen-bonding influences .

Q. How to validate molecular docking results experimentally?

- Surface plasmon resonance (SPR) : Measure binding affinity (KD) between the compound and purified target proteins.

- Thermal shift assays : Monitor protein stabilization upon ligand binding to confirm target engagement .

Q. What engineering considerations apply to scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.